molecular formula C8H10N2O3 B8626458 2-Diazonio-1-methoxy-3-oxohepta-1,6-dien-1-olate CAS No. 62344-19-8

2-Diazonio-1-methoxy-3-oxohepta-1,6-dien-1-olate

Cat. No. B8626458
M. Wt: 182.18 g/mol
InChI Key: MJLVEWMZMFIJJG-UHFFFAOYSA-N
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Patent
US04100184

Procedure details

In argon atmosphere, 2-diazo-3-oxo-6-heptenoic acid methyl ester (34 g, 0.187 mmol) was dissolved in benzene (300 ml). An acetyl acetone-copper complex (1 g) was added to the solution. The mixture was stirred for one night under refluxing. After cooling it, the solvent was distilled off under a reduced pressure. The residue was purified by a distillation to obtain 17.1 g of 2-oxo-bicyclo [3.1.0] hexane-1-carboxylic acid methyl ester. Yield: 60%. Boiling point: 83° to 85° C/0.3 mmHg.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[C:4](=[N+]=[N-])[C:5](=[O:10])[CH2:6][CH2:7][CH:8]=[CH2:9]>C1C=CC=CC=1>[CH3:1][O:2][C:3]([C:4]12[CH2:9][CH:8]1[CH2:7][CH2:6][C:5]2=[O:10])=[O:13]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
COC(C(C(CCC=C)=O)=[N+]=[N-])=O
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for one night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
An acetyl acetone-copper complex (1 g) was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by a distillation

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C12C(CCC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59316.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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